molecular formula C8H11N3OS3 B2467208 N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide CAS No. 1445610-66-1

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2467208
CAS No.: 1445610-66-1
M. Wt: 261.38
InChI Key: UKHKRAHLFOPLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide: is a heterocyclic compound that contains a thiazole ring and a dithiazepane ring. Thiazole rings are known for their aromaticity and biological activity, making them a common scaffold in medicinal chemistry . The dithiazepane ring adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide typically involves the formation of the thiazole ring followed by the construction of the dithiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone . The dithiazepane ring can then be formed by reacting the thiazole derivative with a suitable diamine under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dithiazepane ring may enhance the binding affinity and selectivity of the compound . These interactions can lead to the disruption of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is unique due to the combination of the thiazole and dithiazepane rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS3/c12-8(10-7-9-1-4-13-7)11-2-5-14-15-6-3-11/h1,4H,2-3,5-6H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHKRAHLFOPLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.